

# physicochemical properties of 2-Chloro-N-methyl-N-phenylacetamide

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## Compound of Interest

Compound Name: 2-Chloro-N-methyl-N-phenylacetamide

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An In-depth Technical Guide on the Physicochemical Properties of **2-Chloro-N-methyl-N-phenylacetamide**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological relevance of **2-Chloro-N-methyl-N-phenylacetamide**. The information is curated for professionals in research and development.

## Core Physicochemical Properties

**2-Chloro-N-methyl-N-phenylacetamide** is a chemical compound with the IUPAC name **2-chloro-N-methyl-N-phenylacetamide**<sup>[1]</sup>. It is also known by synonyms such as N-methyl-2-chloroacetanilide and N-chloroacetyl-N-methylaniline<sup>[1]</sup>.

Table 1: Key Physicochemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	2-chloro-N-methyl-N-phenylacetamide	[1]
CAS Number	2620-05-5	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO	[1][2][3][4]
Molecular Weight	183.63 g/mol	[1]
Appearance	Crystalline solid, Colourless block crystals	[5][6]
Melting Point	66-77 °C	[2][3][5]
Boiling Point	263.3 ± 23.0 °C at 760 mmHg	[2][3]
pKa (Predicted)	0.36 ± 0.50	[4]
InChIKey	VUOFGWLJEBESHL-UHFFFAOYSA-N	[1]
Canonical SMILES	CN(C1=CC=CC=C1)C(=O)CCl	[1]

## Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **2-Chloro-N-methyl-N-phenylacetamide**.

Table 2: Summary of Spectral Data

Technique	Key Data Points	Reference
Mass Spectrometry (GC-MS)	[M+] m/z 183 (100%)	[1][5]
Infrared (IR) Spectroscopy	1670.41 cm <sup>-1</sup> (C=O stretch, 3° amide) 3049.56 cm <sup>-1</sup> (C-N stretch, 3° amide) 785-540 cm <sup>-1</sup> (C-Cl stretch)	[5]
<sup>1</sup> H NMR Spectroscopy	Data available, specific shifts depend on solvent and instrument.	[1]
<sup>13</sup> C NMR Spectroscopy	Data available, specific shifts depend on solvent and instrument.	[1]

## Experimental Protocols

### Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

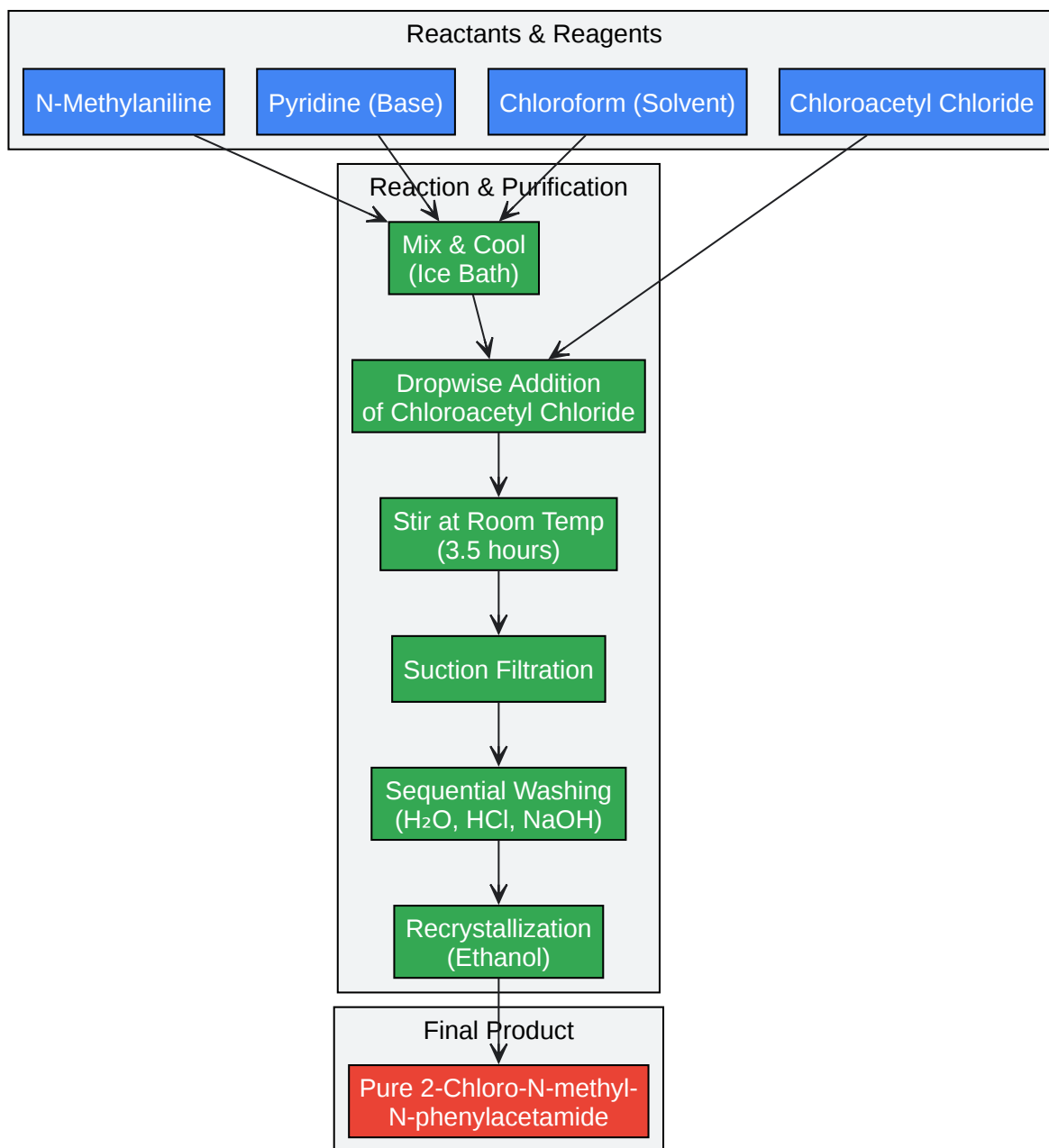
A common method for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide** involves the acylation of N-methylaniline.

Methodology:

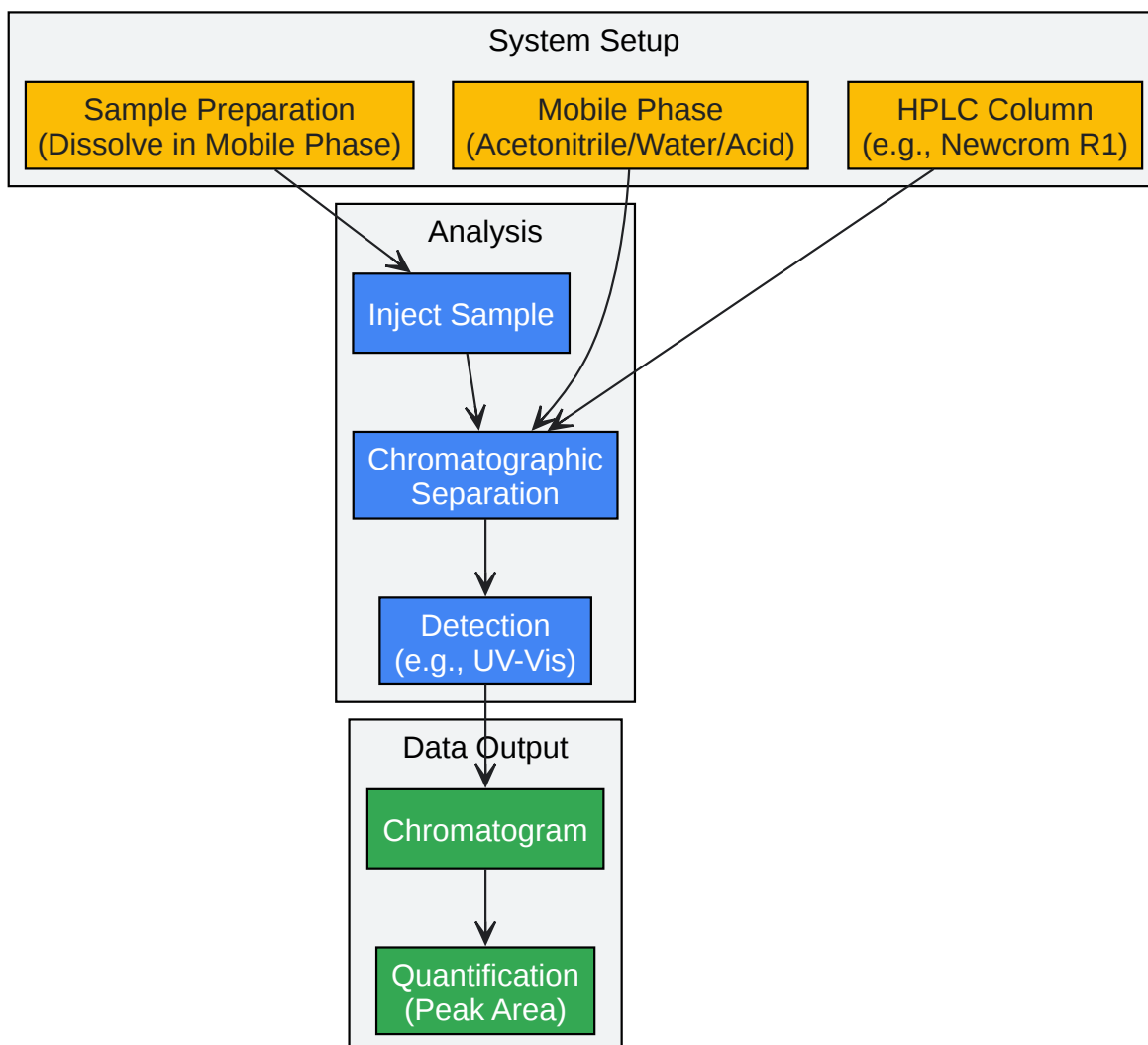
- A solution of N-methylbenzenamine (2.14 g, 0.02 mol) and pyridine (2.60 g, 0.03 mol) is prepared in chloroform (20 ml)[6].
- The solution is cooled in an ice-water bath[6].
- A chloroform solution containing chloroacetyl chloride (2.26 g, 0.02 mol) is added dropwise to the cooled mixture while stirring[6].
- The reaction mixture is then stirred at room temperature for 3.5 hours[6].
- The resulting solid product is isolated by suction filtration[6].

- The crude product is purified by washing sequentially with water, 0.5 M HCl, 0.5 M NaOH, and finally with distilled water[6].
- Colourless block crystals can be obtained by slow evaporation from an ethanol solution[6].

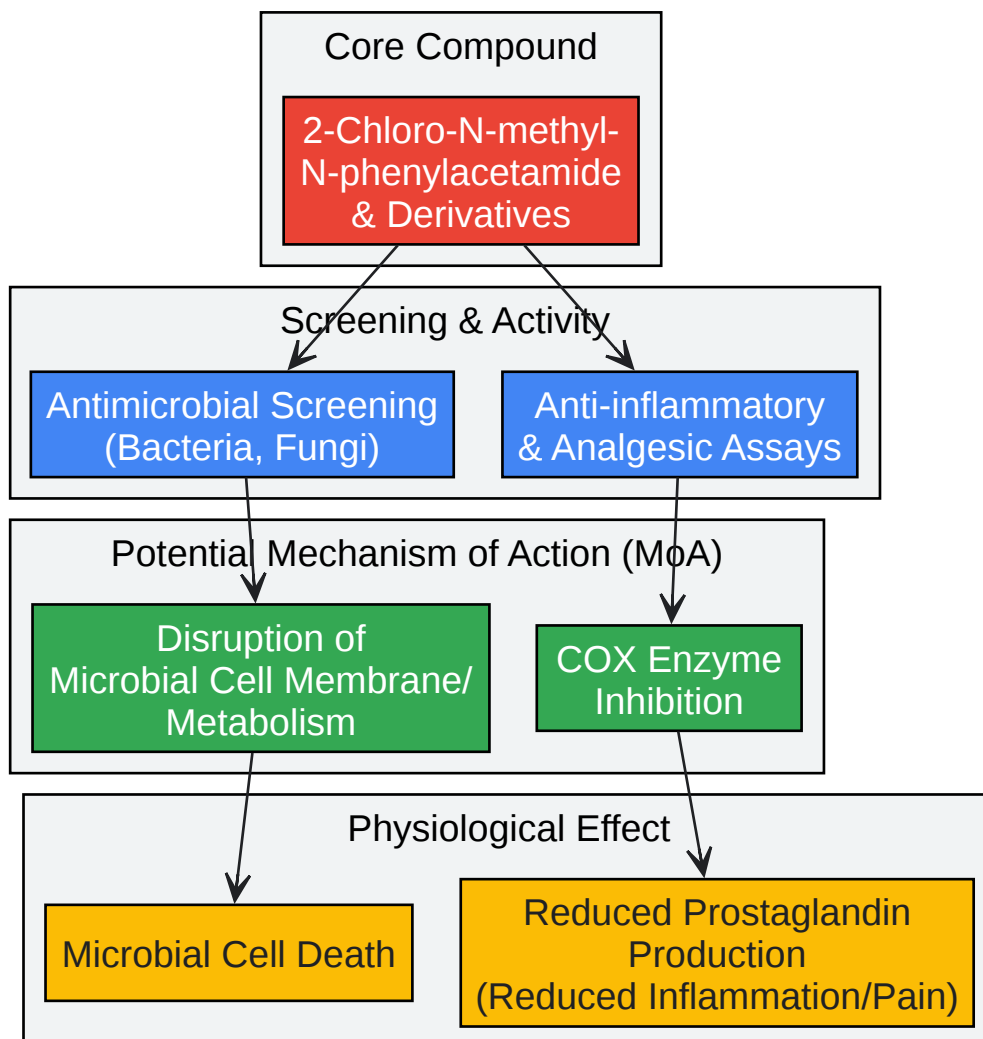
## Synthesis Workflow for 2-Chloro-N-methyl-N-phenylacetamide



## General HPLC Analysis Workflow



## Potential Biological Investigation Pathways



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## References

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